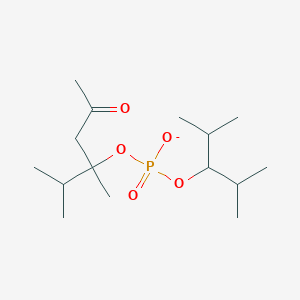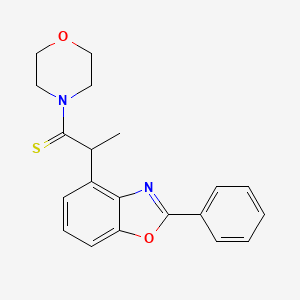
2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple functional groups, including chloro, cyano, nitro, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent substitution reactions to introduce the cyano and chloro groups. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the chloro groups can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide exerts its effects involves interactions with various molecular targets. The presence of multiple functional groups allows it to participate in a range of chemical reactions, potentially affecting biological pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar in structure but lacks the cyano group.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Contains similar functional groups but has an acetamide group instead of a sulfonamide group.
Uniqueness
2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions .
Propriétés
Numéro CAS |
61072-99-9 |
|---|---|
Formule moléculaire |
C13H7Cl2N3O4S |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(4-cyano-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H7Cl2N3O4S/c14-9-2-3-10(15)13(6-9)23(21,22)17-11-4-1-8(7-16)5-12(11)18(19)20/h1-6,17H |
Clé InChI |
JUQSQYONACBXEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)
![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)



![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)

![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)

